N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a 1,4-dithiepan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring and the 1,4-dithiepan moiety. The thiophene ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . The 1,4-dithiepan moiety can be prepared by the reaction of diols with sulfur sources under acidic conditions . The final step involves the sulfonation of the thiophene ring and the coupling of the sulfonamide group with the 1,4-dithiepan moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The thiophene ring may also play a role in the compound’s bioactivity by interacting with cellular membranes or other biological structures .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide
- N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Uniqueness
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is unique due to the presence of both the sulfonamide group and the 1,4-dithiepan moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S4/c12-10(7-15-4-5-16-8-10)6-11-18(13,14)9-2-1-3-17-9/h1-3,11-12H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKJVDQRZPMXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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